N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride

Catalog No.
S3023982
CAS No.
2409589-89-3
M.F
C13H19ClN2O
M. Wt
254.76
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(piperidin-3-yl)phenyl)acetamide hydrochlorid...

CAS Number

2409589-89-3

Product Name

N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride

IUPAC Name

N-(3-piperidin-3-ylphenyl)acetamide;hydrochloride

Molecular Formula

C13H19ClN2O

Molecular Weight

254.76

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14-9-12;/h2,4,6,8,12,14H,3,5,7,9H2,1H3,(H,15,16);1H

InChI Key

KQUGDJVAYUVALZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2CCCNC2.Cl

Solubility

not available
N-(3-(piperidin-3-yl)phenyl)acetamide HCl is a compound that belongs to the class of amides and has been identified for its potential applications in various fields of research and industry. The compound is associated with strong analgesic effects, and therefore, is of great interest to researchers in neuroscience and medicinal chemistry.
N-(3-(piperidin-3-yl)phenyl)acetamide HCl is a white to off-white crystalline powder. It has a molecular weight of 277.8g/mol, and its molecular formula is C15H22N2O.HCl. The compound is stable under normal conditions and is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
N-(3-(piperidin-3-yl)phenyl)acetamide HCl can be synthesized by reacting N-phenylpiperidin-3-amine with acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and MS.
Several analytical methods have been developed to detect and quantify N-(3-(piperidin-3-yl)phenyl)acetamide HCl in various matrices such as biological samples, pharmaceutical formulations, and environmental samples. These methods include chromatography, mass spectrometry, and spectroscopy.
N-(3-(piperidin-3-yl)phenyl)acetamide HCl has been found to exhibit potent analgesic effects in animal models of pain. The mechanism of action is believed to involve the inhibition of voltage-gated sodium channels, leading to a decrease in the excitability of sensory neurons. In addition, the compound has shown anti-inflammatory properties.
The toxicity and safety of N-(3-(piperidin-3-yl)phenyl)acetamide HCl have been evaluated in various preclinical studies. The compound has been found to have a low toxicity profile, with no significant adverse effects observed at therapeutic doses. However, further studies are required to determine the long-term safety profile of the compound.
N-(3-(piperidin-3-yl)phenyl)acetamide HCl has potential applications in several fields of research, including neuroscience, pain management, and drug discovery. The compound can be used to study the mechanisms of pain and to develop new analgesic drugs with improved efficacy and safety profiles.
N-(3-(piperidin-3-yl)phenyl)acetamide HCl is currently in the early stages of research, with several preclinical studies being conducted to evaluate its efficacy and safety in animal models of pain. The compound is also being investigated for its potential applications in drug discovery.
N-(3-(piperidin-3-yl)phenyl)acetamide HCl has several potential implications in various fields, including neuroscience, pain management, and drug discovery. The compound can be used to develop new drugs for the treatment of various types of pain, including neuropathic pain, inflammatory pain, and cancer pain.
The main limitation of N-(3-(piperidin-3-yl)phenyl)acetamide HCl is its potential toxicity and safety concerns. Therefore, further studies are required to determine the long-term safety profile of the compound. Additionally, the development of more efficient and cost-effective synthesis routes is needed to facilitate its use in drug discovery.
- Investigation of the compound's pharmacokinetic and pharmacodynamic properties
- Evaluation of the compound's efficacy in clinical trials
- Development of new analogs with improved efficacy and safety profiles
- Study of the compound's role in modulating other ion channels
- Investigation of the compound's potential applications in other fields, such as cancer research and immunology.

Dates

Modify: 2023-08-17

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